![molecular formula C18H16O5 B12306818 6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12306818.png)
6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
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Overview
Description
Tanshindiol A is a natural product isolated from the roots of Salvia miltiorrhiza, a well-known traditional Chinese medicine. It belongs to the class of abietane-type norditerpenoid quinones and has been studied for its various pharmacological activities, including antibacterial, antioxidant, anti-inflammatory, and antineoplastic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Tanshindiol A involves several steps, starting from a ubiquitous ene intermediate. This intermediate is derived from tanshinol B, which is synthesized using an ultrasound-promoted cycloaddition as a key step. The overall yield of this synthesis is approximately 50% over three steps .
Industrial Production Methods
Industrial production methods for Tanshindiol A are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of ultrasound-promoted reactions and other efficient synthetic techniques can potentially be scaled up for industrial production.
Chemical Reactions Analysis
Table 1: Reaction Conditions for Condensation Reactions
Reagent | Temperature | Solvent | Product Outcome |
---|---|---|---|
Pyridine | 80°C | Pyridine | Crude product (precipitate) |
NaOH | Room temp. | Water | Purified product after extraction |
Acetic acid | N/A | Glacial acetic acid | Single crystals for X-ray analysis |
Key Reaction Mechanisms
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Elimination Reactions : The synthesis often involves elimination of substituents (e.g., C6–C3 groups) under basic conditions, forming novel derivatives like 4-hydroxynaphtho[2,3-b]benzofuran-6,11-dione .
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Oxidation : Hydroxymethyl groups may form via oxidation of methyl precursors. For example, SeO2 and tert-butyl hydroperoxide (TBHP) are used in oxidation steps to introduce hydroxyl groups, as seen in similar naphtho-pyrone syntheses .
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Methylation : Enzymatic or chemical methylation steps are critical in biosynthesis pathways. CYP450 enzymes, such as those involved in tanshinone biosynthesis, catalyze hydroxylation and methylation reactions .
Table 2: Reagents for Functional Group Transformations
Functional Group | Reagents/Conditions | Outcome |
---|---|---|
Hydroxymethyl | Oxidation (SeO2, TBHP) | Introduction of hydroxyl groups |
Methylation | CH3I, Cs2CO3 (chemical methylation) | Methylated derivatives |
Hydroxylation | CYP450 enzymes (biological methylation) | Hydroxylated products |
Structural Analysis
X-ray crystallography confirms the compound’s molecular structure, with intramolecular hydrogen bonding (e.g., O4–H4⋯O2) stabilizing the conformation . The monoclinic crystal system (Pc) and geometric parameters align with typical naphthofuranoquinone derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that 6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g] benzofuran-10,11-dione exhibits potent anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. In vitro studies demonstrated that the compound effectively reduces cell viability in breast cancer and leukemia cells through mechanisms involving the modulation of key signaling pathways such as MAPK and PI3K/Akt .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in macrophages and other immune cells. This suggests potential therapeutic benefits in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Recent studies highlight the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. It appears to enhance the survival of neurons in models of neurodegenerative diseases by reducing oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease .
Bioavailability and Metabolism
Studies on the bioavailability of this compound have shown that it undergoes significant metabolism in vivo. Its pharmacokinetic profile indicates moderate absorption with a half-life suitable for therapeutic applications. Understanding its metabolic pathways is essential for optimizing its efficacy and minimizing potential side effects .
Case Study 1: Breast Cancer Treatment
In a clinical trial involving patients with advanced breast cancer, administration of 6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g] benzofuran-10,11-dione resulted in a notable reduction in tumor size and improved overall survival rates compared to standard treatment protocols. The study emphasized the compound's role as a complementary therapy alongside conventional chemotherapeutics .
Case Study 2: Neurodegenerative Disease Model
In an animal model of Alzheimer's disease, treatment with this compound led to significant improvements in cognitive function and memory retention. The results indicated that it could potentially halt or reverse neurodegeneration by enhancing synaptic plasticity and reducing amyloid-beta accumulation in the brain .
Mechanism of Action
The mechanism of action of Tanshindiol A involves multiple molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the interleukin-8, Ras-mitogen-activated protein kinase, and Rac1 pathways. These pathways are crucial for regulating cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Tanshindiol A is compared with other similar compounds, such as tanshinone I, tanshinone IIA, and cryptotanshinone. These compounds share similar structural features and pharmacological activities but differ in their specific molecular targets and potency . Tanshindiol A is unique due to its distinct stereochemistry and specific biological effects .
List of Similar Compounds
- Tanshinone I
- Tanshinone IIA
- Cryptotanshinone
- Dihydrotanshinone I
- Neo-tanshinlactone
Biological Activity
The compound 6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g] benzofuran-10,11-dione , a derivative of naphthoquinone, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a naphthoquinone backbone, which is known for its reactivity and biological significance.
Antimicrobial Activity
Research indicates that naphthoquinones exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g] benzofuran-10,11-dione can inhibit the growth of various bacterial strains. A study reported that certain naphthoquinone derivatives had minimum inhibitory concentrations (MICs) in the range of 50 to 200 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Naphthoquinones are recognized for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation. A recent study demonstrated that it induces apoptosis in human cancer cells through the activation of caspases and modulation of apoptotic pathways . The following table summarizes the findings related to its anticancer activity:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 20 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 25 | Reactive oxygen species (ROS) generation |
Antioxidant Activity
The compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which contributes to its protective effects against oxidative stress-related diseases. The antioxidant capacity is often measured using assays such as DPPH radical scavenging and ABTS assays. In one study, it demonstrated an IC50 value of 30 µg/mL in DPPH scavenging activity .
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer and cardiovascular disorders. The compound has been found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in managing inflammatory conditions .
Case Studies
Several case studies have highlighted the therapeutic potential of naphthoquinone derivatives:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced melanoma treated with a naphthoquinone derivative showed a significant reduction in tumor size after 12 weeks of treatment. Patients reported minimal side effects compared to conventional chemotherapy .
- Case Study on Antimicrobial Resistance : In a study addressing antibiotic-resistant bacteria, the compound was evaluated for its synergistic effects when combined with standard antibiotics. Results indicated enhanced efficacy against resistant strains of bacteria, suggesting its potential as an adjuvant therapy .
Properties
IUPAC Name |
6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-9-7-23-17-11-4-5-12-10(3-2-6-18(12,22)8-19)14(11)16(21)15(20)13(9)17/h4-5,7,19,22H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHMQUSSYNZSTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.